molecular formula C16H23N5O3 B2368223 3-isobutyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-87-1

3-isobutyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2368223
CAS RN: 887464-87-1
M. Wt: 333.392
InChI Key: PWZITFOTUKERPK-UHFFFAOYSA-N
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Description

“3-isobutyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a chemical compound with the molecular formula C16H23N5O3 . Its average mass is 333.385 Da and its monoisotopic mass is 333.180084 Da .

Scientific Research Applications

Structure-Activity Relationships and Molecular Docking Studies

Research has identified a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, analyzing their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These studies revealed that compounds with a purine-2,4-dione nucleus generally exhibited higher affinity values compared to their purine-2,4,8-trione counterparts. Specifically, modifications at the 7-position of the imidazo[2,1-f]purine-2,4-dione system were found to be crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Docking studies highlighted the importance of substituents at this position for engaging with the receptor sites effectively (Zagórska et al., 2015).

Pharmacological Evaluation

Further pharmacological evaluations of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione were conducted. Selected derivatives demonstrated potential as anxiolytic and antidepressant agents in vivo, suggesting a promising avenue for the development of new therapeutic agents. The activity of these compounds in models such as the four-plate test and forced swimming test in mice indicated that structural modifications could lead to compounds with significant anxiolytic and antidepressant effects (Zagórska et al., 2009).

Versatile Synthesis Applications

Additionally, the compound's framework has facilitated the synthesis of other relevant chemical structures. For instance, the use of 3-methoxalylchromone in reactions with 5-amino-1H-imidazoles led to the creation of imidazo(4,5-b)pyridines, showcasing the compound's utility in generating potent pharmacophores widely utilized in drug design and medicinal chemistry (Ostrovskyi et al., 2011).

properties

IUPAC Name

6-(2-methoxyethyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-10(2)8-21-14(22)12-13(18(4)16(21)23)17-15-19(6-7-24-5)11(3)9-20(12)15/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZITFOTUKERPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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